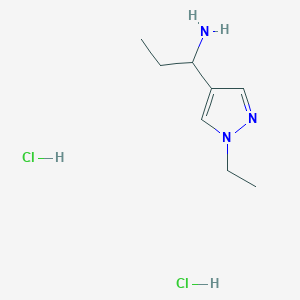
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Overview
Description
“1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1306603-57-5 . It has a molecular weight of 226.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is1S/C8H15N3.2ClH/c1-3-8(9)7-5-10-11(4-2)6-7;;/h5-6,8H,3-4,9H2,1-2H3;2*1H . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Synthesis and Characterization
- Facile Synthesis of Flexible Bis(pyrazol-1-yl)alkane and Related Ligands: A study described the synthesis of bis(pyrazol-1-yl)alkanes and related compounds through reactions involving pyrazoles and various alkylating agents. This work highlights the versatility of pyrazole derivatives in synthesizing flexible ligands for potential applications in coordination chemistry and catalysis (Potapov et al., 2007).
Catalytic Applications
- (Pyrazolylethyl-amine)zinc(II) Carboxylate Complexes as Catalysts: Research on pyrazolyl compounds has led to the development of zinc(II) carboxylate complexes with notable activity in the copolymerization of CO2 and cyclohexene oxide. These findings suggest potential eco-friendly applications in polymer science, showcasing the catalytic capabilities of pyrazole-based ligands (Matiwane et al., 2020).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Pharmacophore Sites Identification: Pyrazole derivatives have been investigated for their biological activities, revealing promising antitumor, antifungal, and antibacterial properties. This research underscores the potential of pyrazole-based compounds in developing new therapeutic agents (Titi et al., 2020).
Molecular Docking and Antitubercular Activity
- Nitrogen-rich Piperazine-pyrimidine-pyrazole Hybrid Motifs: A study focused on the synthesis of pyrazole-pyrimidine hybrids, demonstrating their potential against Mycobacterium tuberculosis through molecular docking and in vitro evaluations. This research illustrates the application of pyrazole derivatives in addressing global health challenges like tuberculosis (Vavaiya et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-8(9)7-5-10-11(4-2)6-7;;/h5-6,8H,3-4,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJBXMMUFCUJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)CC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



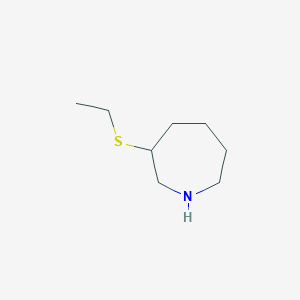
amine](/img/structure/B1422956.png)


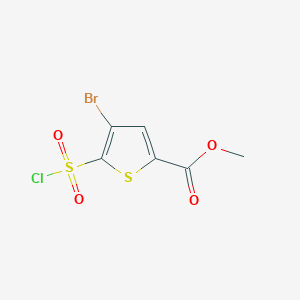

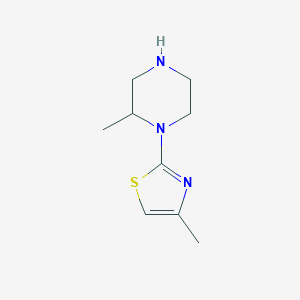
![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)
![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)
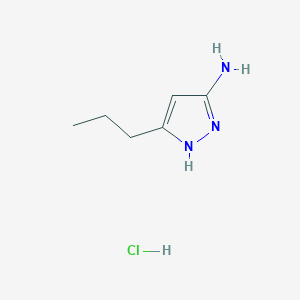
![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
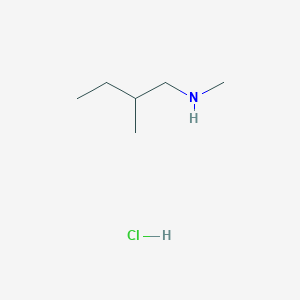
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)